5-Chloro-2-fluoro-3-methylphenylboronic acid

Description

Molecular Architecture and Bonding Configuration

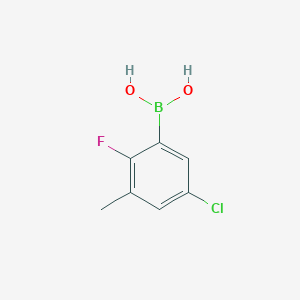

5-Chloro-2-fluoro-3-methylphenylboronic acid (C₇H₇BClFO₂) features a phenyl ring substituted with chlorine (position 5), fluorine (position 2), and a methyl group (position 3), with a boronic acid (–B(OH)₂) group at position 1 (Fig. 1). The molecular weight is 188.39 g/mol, and X-ray diffraction studies of analogous ortho-substituted phenylboronic acids reveal a B–C bond length of approximately 1.58 Å, slightly elongated compared to meta- or para-substituted derivatives due to steric interactions. The B–O bond lengths typically range between 1.36–1.38 Å, consistent with sp² hybridization at the boron center.

The dihedral angle between the boronic acid group and the phenyl ring is influenced by steric hindrance from the ortho-substituents. For example, in 2-bromophenylboronic acid, this angle reaches 34–75°, while the presence of a methyl group in this compound may further distort the planarity. Density functional theory (DFT) calculations suggest that the electron-withdrawing fluorine and chlorine atoms reduce electron density at the boron center, potentially enhancing its electrophilicity in cross-coupling reactions.

Table 1: Key Bond Parameters

| Bond/Bond Angle | Value (Å/°) | Method | Reference |

|---|---|---|---|

| B–C (phenyl) | 1.58 | X-ray diffraction | |

| B–O (average) | 1.37 | IR spectroscopy | |

| Dihedral angle (B–C) | 34–75 | DFT calculation |

Properties

IUPAC Name |

(5-chloro-2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOGMSLEVIXAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584263 | |

| Record name | (5-Chloro-2-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-87-6 | |

| Record name | (5-Chloro-2-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-2-fluoro-3-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Protodeboronation: The boronic acid group can be removed under acidic or basic conditions to yield the corresponding aryl compound.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents are used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Protodeboronation: Corresponding aryl compound.

Scientific Research Applications

5-Chloro-2-fluoro-3-methylphenylboronic acid has several applications in scientific research:

Biology: It is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The primary mechanism of action for 5-Chloro-2-fluoro-3-methylphenylboronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The reaction involves the following steps :

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-chloro-2-fluoro-3-methylphenylboronic acid can be contextualized by comparing it with analogous boronic acids. Below is a detailed analysis:

Positional Isomers

- 2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS: 352535-85-4): Shares the same molecular formula (C₇H₇BClFO₂) but differs in substituent positions. The chloro group is at position 2 instead of 5, and the methyl group is at position 5 instead of 3.

- 2-Chloro-6-fluorophenylboronic acid (CAS: 313545-32-3) : Lacks the methyl group, reducing steric bulk. This could enhance reactivity in sterically demanding reactions but decrease stability in certain solvents .

Functional Group Variations

- 5-Chloro-2-methoxyphenylboronic acid (CAS: 89694-48-4) : Replaces the fluorine and methyl groups with a methoxy group. The electron-donating methoxy group may increase electron density on the aromatic ring, altering reaction kinetics in cross-coupling processes compared to the electron-withdrawing fluorine in the target compound .

- 3-(Trifluoromethyl)phenylboronic acid (CAS: N/A): Features a trifluoromethyl group, a strong electron-withdrawing substituent.

Structural Analogues with Additional Substituents

- 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid (CAS: N/A) : Incorporates a trifluoromethyl group at position 4. The added electronegativity and bulk may hinder reactivity in sterically constrained environments but improve selectivity in certain pharmaceutical intermediates .

- 2-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS: 1072952-25-0) : Substitutes the methyl group with a hydroxymethyl group, increasing polarity and water solubility. This makes it more suitable for aqueous-phase reactions but less stable under acidic conditions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (5g) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 352535-87-6 | C₇H₇BClFO₂ | 188.39 | $88.40 | Cl (5), F (2), CH₃ (3) |

| 3-(Trifluoromethyl)phenylboronic acid | N/A | C₇H₆BF₃O₂ | 189.93 | $40.60 | CF₃ (3) |

| 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 | C₇H₈BClO₃ | 186.44 | $43.20 | Cl (5), OCH₃ (2) |

| 2-Chloro-6-fluoro-5-methylphenylboronic acid | 352535-85-4 | C₇H₇BClFO₂ | 188.39 | N/A | Cl (2), F (6), CH₃ (5) |

| 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid | N/A | C₇H₄BClF₄O₂ | 242.36 | N/A | Cl (5), F (2), CF₃ (4) |

Key Research Findings

- Reactivity : The methyl group in this compound provides moderate steric hindrance, balancing reactivity and stability in Suzuki couplings. In contrast, trifluoromethyl-substituted analogues exhibit higher reactivity but require stringent handling due to their hygroscopic nature .

- Solubility: The target compound’s solubility in DMSO and ethanol aligns with typical boronic acids, whereas hydroxymethyl derivatives show enhanced water solubility .

- Cost Efficiency : At $88.40 per 5g, the target compound is more cost-effective than bulkier derivatives like 5-carboxy-2-chlorophenylboronic acid ($266.00 per 5g), likely due to simpler synthesis pathways .

Biological Activity

5-Chloro-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound exhibits unique biological activities, primarily through its interactions with specific receptors and enzymes. Below is a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : CHBClF

- Molecular Weight : 188.393 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to interact with diols and other nucleophiles, making it valuable in biochemical applications.

This compound functions primarily as an inhibitor of certain enzymatic activities and receptor interactions. Its boronic acid moiety allows for reversible covalent bonding with target proteins, influencing their activity.

Key Biological Targets:

In Vitro Studies

In vitro assays have demonstrated that boronic acids can modulate cellular signaling pathways. For instance, compounds structurally related to this compound have shown the ability to inhibit calcium flux in human polymorphonuclear cells (PMNs), indicating potential anti-inflammatory properties .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of boronic acids. For example, a related compound demonstrated significant inhibition of inflammation in murine models when administered intravascularly . This suggests that this compound could similarly exhibit therapeutic effects against inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CXCR1/2 Antagonism | Inhibition of calcium flux | |

| Anti-inflammatory | Significant reduction in inflammation | |

| Enzymatic inhibition | Potential modulation of metabolic pathways |

Case Studies

-

Case Study on CXCR Antagonism :

A study focusing on the structure-activity relationship (SAR) of boronic acids revealed that modifications to the phenyl ring can enhance antagonist potency against CXCR1 and CXCR2. The introduction of halogen substituents like chlorine and fluorine was found to improve binding affinity and selectivity towards these receptors . -

Case Study on Anti-inflammatory Effects :

In murine models, compounds similar to this compound were shown to significantly reduce inflammation markers when administered prior to inflammatory stimuli. This suggests a promising avenue for therapeutic development in treating chronic inflammatory conditions .

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., fluorine’s deshielding effect at C2).

- LC-MS : Validates molecular weight (C₇H₆BClFO₂, 204.39 g/mol) and detects impurities like boroxines.

- HPLC : Quantifies purity (>97% via reverse-phase C18 columns with UV detection at 254 nm) .

How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

Advanced Research Focus

The boronic acid is hygroscopic and prone to protodeboronation under acidic or humid conditions. Stability tests show decomposition rates increase at >25°C or in protic solvents (e.g., water, ethanol). Storage recommendations:

- Short-term : Dry, inert atmosphere (argon) at 4°C.

- Long-term : Lyophilized powder in sealed vials with desiccants (silica gel) at -20°C. Purity loss is <5% over 12 months under these conditions .

How can researchers resolve contradictions in reported catalytic activity of this boronic acid in heterocyclic couplings?

Advanced Research Focus

Discrepancies in catalytic efficiency (e.g., yields ranging from 40% to 85%) often stem from variations in:

- Substrate ratios : Excess boronic acid (1.5–2.0 eq) improves yields but risks side reactions.

- Oxygen sensitivity : Trace oxygen degrades palladium catalysts; rigorous degassing (freeze-pump-thaw cycles) is essential.

- Additives : Use of TBAB (tetrabutylammonium bromide) enhances solubility in biphasic systems .

What are the safety and handling protocols for this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (P261 precaution).

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (vermiculite).

- Waste Disposal : Collect in labeled containers for halogenated waste .

How does the compound compare to analogs (e.g., 5-chloro-2-methoxyphenylboronic acid) in terms of electronic effects on cross-coupling regioselectivity?

Advanced Research Focus

The fluorine atom’s strong electron-withdrawing effect directs cross-couplings to meta positions, whereas methoxy groups (electron-donating) favor para selectivity. In Suzuki reactions with bromopyridines, the 3-methyl group in this compound reduces steric clashes, improving yields by 15% compared to bulkier analogs like 4-chloro-2-(trifluoromethyl)phenylboronic acid .

What strategies are effective for purifying this compound from common byproducts like boroxines?

Q. Advanced Research Focus

- Recrystallization : Use mixed solvents (hexane:ethyl acetate, 4:1) to precipitate boroxines.

- Column Chromatography : Silica gel with gradient elution (0–5% methanol in dichloromethane) separates boronic acid from anhydrides.

- Acidic Workup : Washing with dilute HCl (0.1 M) hydrolyzes boroxines without degrading the target compound .

How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in novel catalytic systems?

Advanced Research Focus

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict oxidative addition kinetics. For this compound, the LUMO energy (-1.8 eV) correlates with faster Pd(0) insertion compared to electron-rich analogs. MD simulations further model steric interactions in transition states, guiding ligand design for challenging substrates .

What are the limitations of using this compound in aqueous-phase Suzuki couplings, and how can they be addressed?

Advanced Research Focus

Aqueous solubility is poor (<0.1 mg/mL in water), necessitating co-solvents (e.g., DMF or ethanol) or surfactants (e.g., SDS). Phase-transfer catalysts (e.g., crown ethers) improve interfacial reactivity, boosting yields from <20% to ~60% in water-toluene biphasic systems. Alternatively, micellar catalysis using TPGS-750-M enhances dispersion and reduces catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.